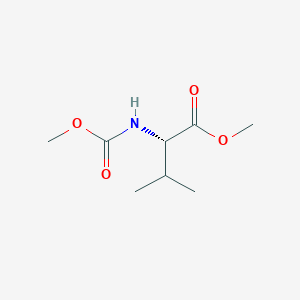
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético es un compuesto orgánico complejo que presenta un anillo de piridina sustituido con un grupo metilsulfonamido y un grupo oxo, junto con una parte de ácido acético
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la formación inicial del anillo de piridina, seguida de la introducción del grupo metilsulfonamido y del grupo oxo. El paso final involucra la unión de la parte de ácido acético. Las condiciones de reacción específicas, como el uso de catalizadores, solventes y control de temperatura, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar átomos de oxígeno o para convertir grupos oxo en grupos hidroxilo.
Sustitución: El grupo metilsulfonamido se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del solvente juegan un papel importante en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: El compuesto se puede utilizar en estudios que involucran inhibición enzimática y unión a proteínas.
Industria: Puede usarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterando la conformación de la enzima. Las vías involucradas en su mecanismo de acción incluyen la transducción de señales y las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de piridina con grupos sulfonamido y oxo, como:
- Ácido 2-(3-(etilsulfonamido)-2-oxopirimidin-1(2H)-il)acético
- Ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)propanoico
Singularidad
El ácido 2-(3-(metilsulfonamido)-2-oxopirimidin-1(2H)-il)acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y actividades biológicas distintas. Su estructura permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
1184919-99-0 |
|---|---|
Fórmula molecular |
C8H10N2O5S |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
2-[3-(methanesulfonamido)-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O5S/c1-16(14,15)9-6-3-2-4-10(8(6)13)5-7(11)12/h2-4,9H,5H2,1H3,(H,11,12) |
Clave InChI |
MLTFAWBDWNFFPI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CN(C1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B12043754.png)
![tert-butyl N-[3-(hydroxymethyl)-4-methylphenyl]carbamate](/img/structure/B12043756.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043762.png)


![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)


